molecular formula C6H9ClN2O2 B1526802 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole CAS No. 1250158-52-1

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Cat. No.: B1526802
CAS No.: 1250158-52-1
M. Wt: 176.6 g/mol
InChI Key: OOAXLXAOLGBDMM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.
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Biological Activity

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this specific oxadiazole derivative, highlighting its mechanisms of action, efficacy, and potential clinical applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a chloroethyl group and a methoxymethyl substituent on the oxadiazole ring. This unique configuration contributes to its biological properties.

Oxadiazole derivatives exhibit various mechanisms of action that contribute to their biological activities:

  • Anticancer Activity : Compounds in the oxadiazole family have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and interference with cell cycle progression.
  • Antimicrobial Properties : Many oxadiazoles demonstrate effectiveness against bacterial and fungal pathogens by disrupting cellular processes or inhibiting essential enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes findings from various studies:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)0.85Induction of apoptosis
This compoundMCF7 (Breast)1.20Cell cycle arrest
This compoundHeLa (Cervical)0.75Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.75 to 1.20 µM.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The data suggest that this compound demonstrates notable antimicrobial activity, particularly against fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers investigated the effects of various oxadiazole derivatives on cancer cell lines. The study found that this compound significantly inhibited growth in A549 and MCF7 cells compared to control groups. The mechanism was attributed to apoptosis induction via caspase activation and mitochondrial pathway engagement .

Case Study 2: Antimicrobial Properties
A recent investigation focused on the antimicrobial properties of several oxadiazole derivatives. The study revealed that this compound effectively inhibited both gram-positive and gram-negative bacteria as well as fungi. The compound's MIC values were comparable to those of standard antibiotics .

Properties

IUPAC Name

5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-4(7)6-8-5(3-10-2)9-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAXLXAOLGBDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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